REACTION_CXSMILES
|
[C:1]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)(=O)[CH:2]([CH3:4])[CH3:3].C(O)(=O)C.[C:16]([O:20][CH3:21])(=[O:19])[NH:17][NH2:18]>CO>[CH3:21][O:20][C:16](=[O:19])[NH:17][N:18]=[C:1]([CH:2]([CH3:4])[CH3:3])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
44.46 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
C(NN)(=O)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is boiled in a flask
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo to half of its original volume
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Type
|
TEMPERATURE
|
Details
|
The residue is cooled
|
Type
|
FILTRATION
|
Details
|
the separated tallow-like product is filtered off
|
Type
|
CUSTOM
|
Details
|
The product can be recrystallized from petrol
|
Name
|
|
Type
|
|
Smiles
|
COC(NN=C(C1=CC=CC=C1)C(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |